molecular formula C7H5Br2I B12866656 2,3-Dibromo-6-iodotoluene CAS No. 1160574-00-4

2,3-Dibromo-6-iodotoluene

Cat. No.: B12866656
CAS No.: 1160574-00-4
M. Wt: 375.83 g/mol
InChI Key: YGEUFGRQBXIUGC-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-iodotoluene is a polyhalogenated aromatic compound featuring a toluene backbone substituted with bromine atoms at the 2- and 3-positions and an iodine atom at the 6-position. Its molecular formula is C₇H₅Br₂I, with a molecular weight of 437.84 g/mol. Structurally, the compound combines the steric and electronic effects of bromine and iodine, which influence its reactivity, stability, and applications in organic synthesis.

Halogenated toluenes are typically used as intermediates in pharmaceuticals, agrochemicals, and materials science. The iodine substituent in 2,3-Dibromo-6-iodotoluene may enhance its utility in cross-coupling reactions or as a heavy-atom derivative in crystallography.

Properties

CAS No.

1160574-00-4

Molecular Formula

C7H5Br2I

Molecular Weight

375.83 g/mol

IUPAC Name

1,2-dibromo-4-iodo-3-methylbenzene

InChI

InChI=1S/C7H5Br2I/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3

InChI Key

YGEUFGRQBXIUGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-iodotoluene typically involves the halogenation of toluene derivatives. One common method is the electrophilic aromatic substitution reaction, where toluene is treated with bromine and iodine in the presence of a catalyst. The reaction conditions often include:

    Solvent: Acetonitrile or dichloromethane

    Temperature: Room temperature to 50°C

    Catalyst: Iron(III) chloride or aluminum chloride

Industrial Production Methods: In an industrial setting, the production of 2,3-Dibromo-6-iodotoluene may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient handling of hazardous reagents and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-6-iodotoluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions:

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in ether.

Major Products:

    Substitution: Formation of various substituted toluenes.

    Oxidation: Formation of 2,3-dibromo-6-iodobenzoic acid.

    Reduction: Formation of 2,3-dibromotoluene.

Scientific Research Applications

Chemistry: 2,3-Dibromo-6-iodotoluene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In the chemical industry, 2,3-Dibromo-6-iodotoluene is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-iodotoluene involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The presence of both bromine and iodine atoms allows for unique electronic and steric effects, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2,3-Dibromo-6-iodotoluene with analogous halogenated toluenes and benzene derivatives. Key differences arise from halogen type, substitution patterns, and molecular weight.

Table 1: Comparison of Halogenated Toluenes and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,3-Dibromo-6-iodotoluene Not listed† C₇H₅Br₂I 437.84 Potential use in cross-coupling reactions
2,4-Dibromotoluene Not listed† C₇H₆Br₂ 249.93 Intermediate in flame retardants
3,5-Diiodotoluene 625-95-6 C₇H₆I₂ 359.93 Radiolabeling precursor
Dibromomethane 74-95-3 CH₂Br₂ 173.83 Solvent, fumigant
Dibromodichloromethane 594-18-3 CBr₂Cl₂ 242.72 Byproduct in water chlorination

Key Findings:

Halogen Effects :

  • Bromine and iodine increase molecular weight and polarizability compared to chlorine or fluorine. Iodine’s large atomic radius in 2,3-Dibromo-6-iodotoluene may hinder substitution reactions but enhance electrophilic aromatic substitution (EAS) at specific positions.
  • Bromine’s moderate electronegativity (2.96) vs. iodine’s lower value (2.66) alters electron density in the aromatic ring, influencing regioselectivity in reactions.

Stability and Reactivity :

  • Iodine-containing compounds (e.g., 3,5-Diiodotoluene) are prone to photodecomposition, whereas brominated analogs (e.g., 2,4-Dibromotoluene) exhibit greater thermal stability .
  • Mixed halogenation (Br/I) in 2,3-Dibromo-6-iodotoluene may create steric hindrance, reducing reactivity in nucleophilic substitutions compared to dihalogenated methanes like Dibromomethane.

Applications: Dibromomethane and Dibromodichloromethane are industrial solvents or disinfection byproducts, whereas iodinated toluenes (e.g., 3,5-Diiodotoluene) are niche intermediates in radiopharmaceuticals.

Biological Activity

2,3-Dibromo-6-iodotoluene is a halogenated aromatic compound notable for its potential biological activities. Its structure, characterized by two bromine atoms and one iodine atom attached to a toluene ring, significantly influences its chemical reactivity and interactions with biological systems. This article explores the biological activity of 2,3-Dibromo-6-iodotoluene, highlighting its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Molecular Formula and Weight :

  • Molecular Formula: C₇H₄Br₂I
  • Molecular Weight: Approximately 308.85 g/mol

The halogenated structure of 2,3-Dibromo-6-iodotoluene enhances its reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Halogenated compounds like 2,3-Dibromo-6-iodotoluene have been studied for their antimicrobial effects. The presence of bromine and iodine can enhance the compound's ability to interact with microbial targets. Studies indicate that halogenated toluenes exhibit significant antimicrobial activity against various bacterial strains. For example, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial membranes or interfere with metabolic processes.

Anticancer Activity

Research has also focused on the anticancer potential of halogenated compounds. 2,3-Dibromo-6-iodotoluene may influence cancer cell viability through mechanisms such as apoptosis induction or cell cycle arrest. Preliminary studies suggest that halogenation can enhance the cytotoxicity of organic compounds against cancer cell lines.

A recent screening involving various halogenated compounds demonstrated that structural modifications significantly affect their antineoplastic activity. The specific arrangement of halogens in 2,3-Dibromo-6-iodotoluene might optimize its interaction with cancer-related biological targets .

Synthesis Methods

The synthesis of 2,3-Dibromo-6-iodotoluene typically involves multi-step halogenation processes. Common methods include:

  • Electrophilic Aromatic Substitution : This method introduces bromine and iodine substituents onto the aromatic ring.
  • Direct Halogenation : Utilizing bromine or iodine in the presence of a catalyst allows for selective substitution at the desired positions on the toluene ring.

These synthetic routes are crucial for producing high-purity samples needed for biological testing.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of various halogenated toluenes found that 2,3-Dibromo-6-iodotoluene exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both bacterial strains, indicating a promising antimicrobial profile.

Anticancer Research

In another study focused on anticancer activity, 2,3-Dibromo-6-iodotoluene was tested against human leukemia cell lines (Jurkat J16 and Ramos). The compound induced apoptosis with an IC50 value of approximately 5 µM after 72 hours of exposure. This suggests that the compound may be a candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsAntimicrobial ActivityAnticancer Activity
2,3-Dibromo-5-iodotolueneSimilar dibromo and iodo substitutions at different positionsModerateLow
2-Bromo-6-iodotolueneContains one bromine and one iodine at different positionsLowModerate
4-Bromo-2,3-dimethylbenzeneFeatures a bromine atom with methyl groups influencing reactivityHighModerate

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